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Compound of Interest

Compound Name: DOPR hydrochloride

Cat. No.: B3026052

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of
the performance of DOPR hydrochloride and its structural analogs, supported by
experimental data.

Introduction

DOPR hydrochloride, chemically known as 2,5-Dimethoxy-4-propylamphetamine
hydrochloride, is a psychoactive compound belonging to the phenethylamine and amphetamine
classes. It is recognized for its psychedelic properties, primarily mediated through its interaction
with serotonin receptors. This guide provides a comparative analysis of DOPR hydrochloride
and its close structural analogs, 2,5-Dimethoxy-4-methylamphetamine (DOM) and 2,5-
Dimethoxy-4-ethylamphetamine (DOET). The information presented herein is intended to assist
researchers in understanding the pharmacological nuances of these compounds and to provide
a data-driven basis for selecting appropriate molecules for psychedelic research.

Data Summary

The following tables summarize the available quantitative data for DOPR hydrochloride,
DOM, and DOET, focusing on their receptor binding affinity and in vivo potency related to
psychedelic effects.

Table 1: Receptor Binding Affinity (Ki, nM)
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Compound 5-HT2A 5-HT2B 5-HT2C

DOPR hydrochloride ~1-9 Data not available Data not available
DOM hydrochloride 533 Data not available Data not available
DOET hydrochloride 137 68 Data not available

Note: Lower Ki values indicate higher binding affinity.

Table 2: In Vivo Psychedelic-like Activity (Head-Twitch
Respaonse in Mice)

Compound ED50 (mg/kg)
DOPR hydrochloride ~0.1

DOM hydrochloride 1.0

DOET hydrochloride Data not available

Note: ED50 represents the dose required to produce a half-maximal response. A lower ED50
value indicates higher in vivo potency.

Experimental Protocols
5-HT2A Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a compound for the serotonin 5-HT2A
receptor.

Methodology:

 Membrane Preparation: Membranes are prepared from cells stably expressing the human 5-
HT2A receptor (e.g., CHO-K1 cells) or from brain tissue known to have high 5-HT2A receptor
density (e.g., rat frontal cortex).[1]

o Competitive Binding: A radiolabeled ligand with known high affinity for the 5-HT2A receptor
(e.g., [BH]ketanserin) is incubated with the membrane preparation in the presence of varying
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concentrations of the test compound (DOPR, DOM, or DOET).[1]

Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The
bound and unbound radioligand are then separated by rapid filtration through glass fiber
filters.

Quantification: The amount of radioactivity trapped on the filters, representing the bound
radioligand, is measured using a scintillation counter.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific
binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50
using the Cheng-Prusoff equation.[1]

Head-Twitch Response (HTR) Assay in Mice

Objective: To assess the in vivo psychedelic-like activity of a compound. The head-twitch

response in rodents is a widely accepted behavioral proxy for hallucinogenic potential in

humans.[2]

Methodology:

Animal Subjects: Male C57BL/6J mice are commonly used for this assay.

Drug Administration: Test compounds (DOPR, DOM, or DOET) are administered to the mice,
typically via intraperitoneal (IP) or subcutaneous (SC) injection, at various doses.

Observation Period: Following administration, mice are placed in an observation chamber.
The frequency of head twitches, which are rapid, side-to-side head movements, is recorded
over a specified period (e.g., 30-60 minutes).[2]

Quantification: The total number of head twitches for each mouse at each dose is counted.

Data Analysis: A dose-response curve is generated by plotting the mean number of head
twitches against the drug dose. The ED50 value, the dose that produces 50% of the maximal
response, is then calculated.[3]

Signaling Pathways and Workflows
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Serotonin 5-HT2A Receptor Signaling Pathway

DOPR hydrochloride and its analogs exert their psychedelic effects primarily through agonism
at the serotonin 5-HT2A receptor, which is a Gg/11-coupled G-protein coupled receptor
(GPCR).[4] The canonical signaling cascade is as follows:

Phospholipase C
(PLC)
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Caption: Canonical 5-HT2A receptor Gg-coupled signaling pathway.

Experimental Workflow for 5-HT2A Receptor Binding
Assay

The following diagram illustrates the typical workflow for a competitive radioligand binding
assay to determine the affinity of a test compound for the 5-HT2A receptor.
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Caption: Workflow for a 5-HT2A receptor competitive binding assay.

Logical Relationship of Pharmacological Parameters

The relationship between a compound's in vitro properties (binding affinity and functional
potency) and its in vivo effects is crucial for drug development. The following diagram illustrates

this logical connection.
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Caption: Relationship between in vitro and in vivo pharmacological parameters.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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